Viloxazine - 46817-91-8

Viloxazine

Catalog Number: EVT-370902
CAS Number: 46817-91-8
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[(2-ethoxyphenoxy)methyl]morpholine is an aromatic ether.
Viloxazine is a selective norepinephrine reuptake inhibitor. For decades, an immediate-release formulation of viloxazine has been used in Europe as an antidepressant. It was first approved in the UK in 1974; however, the immediate-release formulation was discontinued due to business reasons unrelated to drug safety and efficacy. In the US, viloxazine was assigned an orphan drug designation in 1984 under the brand name CATATROL: while this product was intended to treat cataplexy and narcolepsy, the drug was never approved for these therapeutic indications. In April 2021, an extended-release formulation of viloxazine under the brand name QELBREE was approved by the FDA for the treatment of attention deficit hyperactivity disorder (ADHD).
Viloxazine is a Norepinephrine Reuptake Inhibitor. The mechanism of action of viloxazine is as a Norepinephrine Uptake Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2B6 Inhibitor.
Viloxazine is a selective norepinephrine reuptake inhibitor that is used in the therapy of attention deficit/hyperactivity disorder in children. Viloxazine has been associated with uncommon and mild serum enzyme elevations during therapy but not with occurrence of clinically apparent liver injury.
A morpholine derivative used as an antidepressant. It is similar in action to IMIPRAMINE.
See also: Viloxazine Hydrochloride (active moiety of).
Source and Classification

Viloxazine is classified as a selective norepinephrine reuptake inhibitor. It is derived from the chemical structure of morpholine and phenol, specifically designed to modulate neurotransmitter activity in the brain, enhancing norepinephrine levels while having minimal effects on serotonin pathways. This unique action profile distinguishes it from traditional stimulant medications used for ADHD.

Synthesis Analysis

Methods and Technical Details

The synthesis of Viloxazine involves several chemical reactions, including the use of epichlorohydrin and 2-ethoxyphenol as starting materials. The process typically follows these steps:

  1. Formation of Epoxide: 2-Ethoxyphenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form an epoxide intermediate.
  2. Cyclization: The epoxide undergoes cyclization with aminoethyl hydrogen sulfate to yield Viloxazine base.
  3. Salt Formation: The base is then converted into Viloxazine hydrochloride by reacting with hydrochloric acid.

Technical parameters such as temperature control (maintaining between 25-63°C), reaction time, and the use of solvents like toluene are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure and Data

Viloxazine has a complex molecular structure characterized by a morpholine ring and a phenoxy group. Its molecular formula is C17H24N2O2C_{17}H_{24}N_2O_2, with a molecular weight of approximately 288.39 g/mol. The compound exhibits different polymorphic forms, which can influence its solubility and stability profiles .

The structural representation can be summarized as follows:

  • Morpholine Ring: Contributes to the compound's ability to interact with neurotransmitter systems.
  • Phenoxy Group: Enhances lipophilicity, aiding in central nervous system penetration.
Chemical Reactions Analysis

Reactions and Technical Details

Viloxazine undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include:

  1. Nucleophilic Substitution: Involves the reaction of nucleophiles with electrophilic centers in the epoxide formation.
  2. Acid-Base Reactions: Essential for converting Viloxazine base into its hydrochloride form.
  3. Micronization Techniques: Post-synthesis processing may involve milling or micronization to achieve desired particle sizes for improved solubility .

These reactions are critical for ensuring the compound's efficacy and stability in pharmaceutical formulations.

Mechanism of Action

Process and Data

Viloxazine functions primarily by inhibiting the reuptake of norepinephrine in the brain, thus increasing its availability at synaptic clefts. Unlike traditional stimulants, it does not significantly affect dopamine levels, making it a suitable option for patients who may be sensitive to stimulant medications.

The mechanism can be detailed as follows:

  • Norepinephrine Reuptake Inhibition: By blocking norepinephrine transporters, Viloxazine enhances norepinephrine signaling.
  • Modulation of Neurotransmitter Systems: This action potentially leads to improved attention and reduced impulsivity in ADHD patients without the side effects associated with stimulants .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Viloxazine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water, which is advantageous for oral formulations.
  • Stability: Stability studies indicate that Viloxazine maintains integrity under various conditions, although specific storage conditions are recommended to prevent degradation .

Key parameters such as melting point, pH stability range, and hygroscopicity are also essential for formulation development.

Applications

Scientific Uses

Viloxazine has been primarily utilized in clinical settings for:

  • ADHD Treatment: Approved for use in pediatric populations as a non-stimulant alternative to traditional therapies.
  • Research Applications: Investigated for potential use in other neuropsychiatric disorders due to its unique mechanism of action.

In addition to its therapeutic applications, ongoing research aims to explore its efficacy in treating anxiety disorders and depression, highlighting its versatility as a psychotropic agent .

Introduction to Viloxazine: Historical and Chemical Foundations

Historical Development and Repurposing Trajectory of Viloxazine

Viloxazine (C₁₃H₁₉NO₃) was first synthesized in the early 1970s by Imperial Chemical Industries (ICI) during efforts to develop beta-blocker derivatives with improved blood-brain barrier penetration. Initial structural modifications replaced the ethanolamine side chain of beta-blockers with a morpholine ring, yielding viloxazine’s core scaffold [3] [10]. The compound was patented in 1972 and received UK approval in 1974 as an immediate-release antidepressant under the brand name Vivalan, subsequently marketed across Europe for nearly three decades [3] [9]. Its clinical profile diverged from tricyclic antidepressants due to negligible anticholinergic effects and lower cardiotoxicity, making it suitable for elderly patients [2].

Commercial production ceased in 2002 for non-safety reasons, but viloxazine’s selective norepinephrine reuptake inhibition (NRI) profile prompted re-evaluation for attention-deficit/hyperactivity disorder (ADHD). Extensive structure-activity relationship (SAR) studies confirmed its moderate NRI activity (NET Ki = 155–630 nM) and negligible dopamine transporter affinity (>100,000 nM), suggesting low abuse potential [3] [8]. Supernus Pharmaceuticals developed an extended-release (ER) capsule formulation (SPN-812) to optimize pharmacokinetics. In April 2021, the FDA approved viloxazine ER (Qelbree) as a non-stimulant ADHD treatment for pediatric patients—the first such approval in a decade [3] [4]. This repurposing leveraged viloxazine’s historical safety database while addressing modern therapeutic needs.

Table 1: Key Milestones in Viloxazine Development

YearEventSignificance
1972Patent filed (ICI)First chemical synthesis and antidepressant potential [1]
1974UK approval (Vivalan)Launched as immediate-release antidepressant [9]
2002Market discontinuationCommercial decision unrelated to safety [3]
2021FDA approval (Qelbree)First non-stimulant ADHD treatment in a decade [4]

Structural Characterization and Stereochemical Properties of Viloxazine

Viloxazine ((±)-2-[(2-ethoxyphenoxy)methyl]morpholine) features a morpholine ring linked via a methylene bridge to a 2-ethoxyphenoxy moiety. X-ray crystallography reveals that the morpholine adopts a chair conformation, while the phenoxy group rotates freely, influencing receptor binding [1]. The molecule contains a chiral center at C2 of the morpholine ring, yielding (R)- and (S)-enantiomers. Stereochemical analysis shows the (S)-enantiomer exhibits 5–10-fold greater potency in norepinephrine reuptake inhibition than the (R)-form, attributed to optimal spatial orientation for transporter binding [3] [8]. Despite this, clinical formulations use the racemate due to synthetic complexity and cost-effectiveness.

Polymorphism significantly impacts viloxazine’s pharmaceutical properties. Patent US20110251198A1 describes two crystalline hydrochloride salt forms:

  • Form I: Needle-like crystals with characteristic XRD peaks at 2θ = 10.8°, 18.2°, and 23.5°.
  • Form II: Stable polymorph with enhanced hygroscopicity, featuring peaks at 2θ = 11.4°, 20.1°, and 24.7° [1] [5].Form II is preferred for solid-dose formulations due to its stability under accelerated storage conditions (40°C/75% RH for 6 months). Spectroscopic characterization includes:
  • FTIR: N-H stretch at 3,100 cm⁻¹ (morpholine), C-O-C asym. stretch at 1,240 cm⁻¹ (ether)
  • Raman: Aromatic C-H bend at 1,580 cm⁻¹, C-N stretch at 1,020 cm⁻¹ [1]

Table 2: Viloxazine Polymorph Characteristics

FormXRD Peaks (2θ)Thermal PropertiesStability
HCl Form I10.8°, 18.2°, 23.5°Melting endotherm: 152°CModerate hygroscopicity
HCl Form II11.4°, 20.1°, 24.7°Melting endotherm: 156°CHigh humidity stability [5]

Synthesis Pathways and Pharmaceutical Formulation Evolution

The industrial synthesis of viloxazine involves a three-step sequence starting from epichlorohydrin and 2-ethoxyphenol. Key innovations focus on minimizing genotoxic impurities like epichlorohydrin residues:

Step 1: Etherification2-Ethoxyphenol reacts with epichlorohydrin under biphasic conditions (toluene/NaOH) with benzyltriethylammonium chloride as a phase-transfer catalyst (PTC), yielding 2-(2-ethoxyphenoxymethyl)oxirane. Critical parameters include:

  • Temperature: 5–10°C to suppress epoxide hydrolysis
  • Molar ratio: 1:1.2 (phenol:epichlorohydrin) for complete conversion [1] [5]

Step 2: Morpholine Ring ClosureThe epoxide intermediate undergoes aminolysis with 2-aminoethanol in toluene at 80–85°C. This exothermic reaction requires controlled addition to prevent polymerization. Post-reaction, the mixture is washed with water to remove diethanolamine impurities [5].

Step 3: Salt Formation and PurificationCrude viloxazine freebase is treated with HCl in methyl tert-butyl ether (MTBE), inducing crystallization. To reduce genotoxic sulfonate esters, solvents like toluene are replaced with MTBE during HCl salt formation. Recrystallization from ethanol/water mixtures (4:1 v/v) yields >99.9% pure viloxazine HCl [1].

Formulation evolution from immediate-release (IR) to extended-release (ER) capsules addressed viloxazine’s short half-life (2–5 hours for IR). The ER formulation uses a multiparticulate system:

  • Drug-layered beads (100–200 µm) with ethylcellulose coating (Surelease®)
  • Coating thickness: 10–15% w/w to achieve 12-hour release in pH 6.8 phosphate buffer [7]This design maintains plasma concentrations within the therapeutic window (100–600 ng/mL) for 24 hours, enabling once-daily dosing [4] [7].

Table 3: Solvent Roles in Viloxazine Synthesis

StepSolvent SystemPurposeInnovation
EtherificationToluene/water (biphasic)Facilitates PTC-catalyzed reactionReduces epichlorohydrin hydrolysis
Ring closureTolueneHigh-boiling solvent for refluxPrevents diethanolamine formation
Salt formationMTBE/ethanolCrystallization mediumEliminates genotoxic impurities [5]

Properties

CAS Number

46817-91-8

Product Name

Viloxazine

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3

InChI Key

YWPHCCPCQOJSGZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2CNCCO2

Synonyms

Emovit
ICI-58,834
ICI58,834
Viloxazine
Viloxazine Hydrochloride
Viloxazine Hydrochloride, (R)-Isomer
Viloxazine Hydrochloride, (S)-Isomer
Viloxazine Oxalate (1:1)
Viloxazine, (+-)-Isomer
Viloxazine, (R)-Isomer
Viloxazine, (S)-Isomer
Vivalan

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.